molecular formula C17H16N2OS B2927405 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034243-89-3

4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2927405
CAS No.: 2034243-89-3
M. Wt: 296.39
InChI Key: JESLYZJEXJHEGJ-UHFFFAOYSA-N
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Description

4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, with a thiophen-2-yl substituted cyclopentyl group. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Solvent-free reactions and fusion methods are often employed to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and the benzamide structure play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-cyano-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-12-13-5-7-14(8-6-13)16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESLYZJEXJHEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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